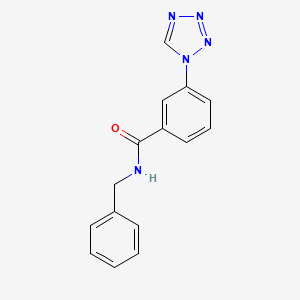

N-benzyl-3-(1H-tetrazol-1-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13N5O |

|---|---|

Molecular Weight |

279.30 g/mol |

IUPAC Name |

N-benzyl-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C15H13N5O/c21-15(16-10-12-5-2-1-3-6-12)13-7-4-8-14(9-13)20-11-17-18-19-20/h1-9,11H,10H2,(H,16,21) |

InChI Key |

SEACGUPVQKBWMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for N Benzyl 3 1h Tetrazol 1 Yl Benzamide and Analogues

Established Synthetic Pathways for 1H-Tetrazol-1-yl-substituted Benzamides

[3+2] Cycloaddition Reactions for Tetrazole Ring Formation

The construction of the 1H-tetrazole ring is most frequently accomplished via a [3+2] cycloaddition reaction. This powerful transformation typically involves the reaction of a nitrile with an azide (B81097) source. nih.govacs.orgacs.org For the synthesis of the 3-(1H-tetrazol-1-yl)benzoic acid precursor, the starting material is 3-cyanobenzoic acid.

The reaction is commonly carried out using sodium azide (NaN₃) in the presence of a proton source, such as ammonium (B1175870) chloride, or a Lewis acid catalyst. acs.org The mechanism is believed to proceed through the formation of hydrazoic acid (in situ) or coordination of the nitrile to a metal center, which facilitates the nucleophilic attack of the azide ion. acs.org

Table 1: Selected Conditions for [3+2] Cycloaddition for Tetrazole Formation

| Nitrile Precursor | Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Cyanobenzoic acid | Sodium Azide | Ammonium Chloride | DMF | 120-150 | Good to Excellent | acs.org |

| Various Organonitriles | Sodium Azide | Cobalt(II) Complex | DMSO | 110 | Near Quantitative | nih.gov |

| Aromatic Nitriles | Trimethylsilyl (B98337) Azide | Dibutyltin Oxide | Toluene | 110 | High | N/A |

This table is generated based on data from the text and represents typical reaction conditions.

Amide Bond Formation Strategies for the Benzamide (B126) Moiety

The formation of the amide bond between 3-(1H-tetrazol-1-yl)benzoic acid and benzylamine (B48309) is a critical step in the synthesis. A plethora of coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid. unimi.itnih.govresearchgate.net

Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. researchgate.net Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. researchgate.net

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides), which is then susceptible to nucleophilic attack by the amine.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Base | Solvent | General Yield |

| EDC | HOBt | DIPEA | DMF, DCM | High |

| DCC | HOBt | NMM | DCM, THF | High |

| HBTU | - | DIPEA | DMF | Very High |

| BOP | - | DIPEA | DMF | Very High |

This table is generated based on data from the text and provides a general overview of common amide coupling conditions.

N-Alkylation Approaches for Benzyl (B1604629) Substitution

The final step in this synthetic sequence is the introduction of the benzyl group onto the nitrogen atom of the newly formed benzamide. This is typically achieved through an N-alkylation reaction. The pre-formed 3-(1H-tetrazol-1-yl)benzamide is treated with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. rsc.orgresearchgate.netrsc.org

The base, commonly a metal hydride (e.g., sodium hydride), a carbonate (e.g., potassium carbonate), or a strong organic base, deprotonates the amide nitrogen, generating an amidate anion. This nucleophilic anion then displaces the halide from the benzyl halide in an Sₙ2 reaction to furnish the desired N-benzyl-3-(1H-tetrazol-1-yl)benzamide. mdpi.com Phase-transfer catalysts are sometimes employed to facilitate the reaction in biphasic systems. mdpi.com

Novel and Optimized Synthetic Protocols

In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. This has led to the emergence of green chemistry approaches and catalytic methods for the synthesis of tetrazoles and benzamides, as well as the application of multicomponent reactions for rapid scaffold assembly.

Green Chemistry and Catalytic Methods in Tetrazole Synthesis

In the context of tetrazole synthesis, green chemistry initiatives focus on replacing hazardous reagents and solvents, and employing catalytic systems to improve reaction efficiency. The use of water as a solvent and the development of heterogeneous catalysts that can be easily recovered and reused are key areas of research. For instance, various metal-based catalysts, including cobalt complexes, have been shown to efficiently catalyze the [3+2] cycloaddition of nitriles and azides under milder conditions than traditional methods. nih.govacs.org

Similarly, for amide bond formation, catalytic methods that avoid the use of stoichiometric coupling reagents are gaining prominence. These include direct amidation reactions catalyzed by boric acid derivatives or transition metals, which proceed with the formation of water as the only byproduct. unimi.itresearchgate.netacs.org

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient route to complex molecules. nih.govbeilstein-journals.orgacs.org The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for the synthesis of tetrazole-containing compounds. nih.govnih.govnih.gov

The Ugi-tetrazole reaction, for instance, involves the condensation of an aldehyde, an amine, an isocyanide, and an azide source (often trimethylsilyl azide) to directly generate a 1,5-disubstituted tetrazole. nih.govnih.govmdpi.com While not a direct route to this compound, these MCRs provide a powerful tool for the rapid generation of diverse libraries of tetrazole-containing amides, which can be valuable for structure-activity relationship studies. beilstein-journals.orgbeilstein-archives.orgrug.nl

Table 3: Comparison of Synthetic Strategies

| Strategy | Key Reactions | Advantages | Disadvantages |

| Established Stepwise Synthesis | [3+2] Cycloaddition, Amide Coupling, N-Alkylation | Reliable, well-understood, good yields for individual steps. | Multiple steps, purification at each stage, use of stoichiometric reagents. |

| Green/Catalytic Approaches | Catalytic [3+2] Cycloaddition, Catalytic Amidation | Reduced waste, milder conditions, potential for catalyst recycling. | Catalyst development can be challenging, may have substrate limitations. |

| Multicomponent Reactions | Ugi-tetrazole, Passerini-tetrazole | High step and atom economy, rapid access to molecular diversity. | May not be suitable for the direct synthesis of a specific target, yields can be variable. |

This table is generated based on the information presented in the article to provide a comparative overview.

Strategic Incorporation of Tetrazole Aldehydes as Building Blocks

The synthesis of complex, drug-like molecules such as this compound and its analogues has been significantly advanced by the strategic use of tetrazole aldehydes as versatile building blocks. beilstein-journals.orgnih.gov This approach represents a paradigm shift from traditional methods, which often introduce the tetrazole ring at a late stage through the functionalization of nitrile precursors. beilstein-journals.orgnih.gov By employing pre-formed, orthogonally protected tetrazole aldehydes, chemists can incorporate this crucial heterocyclic moiety early in a synthetic sequence, facilitating the construction of diverse molecular scaffolds. beilstein-archives.org

This building block strategy is particularly effective when integrated into multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. beilstein-journals.orgnih.gov MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby increasing synthetic efficiency and reducing waste. nih.govnih.gov The use of tetrazole aldehydes in these reactions allows for the direct and flexible incorporation of the tetrazole group into the final product architecture. beilstein-journals.org

The key advantages of this methodology include:

Increased Molecular Diversity: It allows for the creation of a wide range of tetrazole-based compound libraries that are difficult to access through other synthetic routes. nih.gov

Improved Efficiency: Multicomponent reactions streamline the synthetic process, often requiring fewer steps and purification procedures compared to linear syntheses. rug.nl

Enhanced Compatibility: The use of protected tetrazole aldehydes ensures compatibility with a broad range of functional groups and reaction conditions. beilstein-journals.org

For instance, a 1-substituted tetrazole-5-carbaldehyde can act as the aldehyde component in an Ugi four-component reaction (U-4CR) with an amine (e.g., benzylamine), a carboxylic acid, and an isocyanide. This would directly generate a complex peptidomimetic scaffold containing the tetrazole ring, demonstrating the power of this synthetic strategy.

Spectroscopic and Structural Characterization Techniques

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic and crystallographic methods. Each technique provides unique and complementary information about the molecule's constitution, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum would confirm the presence of all distinct proton sets. The benzyl group would show a characteristic singlet or doublet for the two methylene (B1212753) protons (CH₂) and a series of multiplets in the aromatic region for its five phenyl protons. The benzamide portion would display a distinct pattern for its four aromatic protons. A key signal would be the amide N-H proton, typically appearing as a broad singlet or a triplet if coupled to the adjacent methylene protons. The unique proton on the tetrazole ring would likely appear as a sharp singlet in the downfield region.

¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing the expected number of carbon signals. Distinct signals would be observed for the amide carbonyl carbon (C=O), the aliphatic methylene carbon (CH₂) of the benzyl group, and all aromatic carbons from the two phenyl rings. The carbon atom of the tetrazole ring would also have a characteristic chemical shift.

The following table presents expected chemical shifts for the key structural motifs of this compound, based on data from analogous compounds.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Amide (N-H) | ~6.5 - 8.5 | Broad Singlet / Triplet |

| ¹H | Tetrazole (C-H) | ~9.0 - 9.5 | Singlet |

| ¹H | Aromatic (Ar-H) | ~7.2 - 8.2 | Multiplets |

| ¹H | Methylene (N-CH₂) | ~4.6 | Doublet |

| ¹³C | Carbonyl (C=O) | ~166 - 168 | - |

| ¹³C | Aromatic/Tetrazole (Ar-C) | ~120 - 150 | - |

| ¹³C | Methylene (N-CH₂) | ~44 | - |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₅H₁₃N₅O and a monoisotopic mass of 279.1120 g/mol .

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, allowing for the unambiguous determination of its elemental formula. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). Furthermore, the fragmentation pattern observed in the MS/MS spectrum would offer valuable structural information, corresponding to the cleavage of the molecule at its weakest bonds, such as the amide C-N bond.

| Ion | Formula | Description | Expected m/z |

|---|---|---|---|

| [M+H]⁺ | [C₁₅H₁₄N₅O]⁺ | Protonated Molecular Ion | 280.1193 |

| [C₇H₅N₄O]⁺ | [C₇H₅N₄O]⁺ | 3-(1H-tetrazol-1-yl)benzoyl cation | 173.0512 |

| [C₇H₇]⁺ | [C₇H₇]⁺ | Benzyl/Tropylium cation | 91.0542 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected vibrational frequencies include:

A sharp peak for the N-H stretch of the secondary amide.

A strong, prominent absorption for the C=O stretching vibration (Amide I band).

An N-H bending vibration (Amide II band).

Multiple sharp peaks in the 1600-1450 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the aromatic and tetrazole rings.

C-H stretching vibrations for both the aromatic and aliphatic (CH₂) protons.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 |

| Aromatic C-H Stretch | Aromatic Rings | ~3100 - 3000 |

| Aliphatic C-H Stretch | Methylene (CH₂) | ~2950 - 2850 |

| C=O Stretch (Amide I) | Amide Carbonyl | ~1640 - 1680 |

| N-H Bend (Amide II) | Amide | ~1550 |

| C=C / C=N Stretches | Aromatic/Tetrazole Rings | ~1600 - 1450 |

X-ray Crystallography for Solid-State Structure Elucidation

Should a suitable single crystal of this compound be obtained, single-crystal X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Furthermore, crystallographic analysis would reveal crucial information about the molecule's conformation, such as the planarity of the amide bond and the relative orientations of the benzyl, phenyl, and tetrazole rings. It would also elucidate the intermolecular interactions that govern the crystal packing, including potential hydrogen bonding between the amide N-H donor and the carbonyl oxygen acceptor of adjacent molecules, as well as π-π stacking interactions between the aromatic rings. While a crystal structure for this specific compound is not publicly available, the table below lists typical bond lengths that would be expected based on known structures of similar fragments.

| Bond | Description | Typical Bond Length (Å) |

|---|---|---|

| C=O | Amide Carbonyl | ~1.23 - 1.25 |

| C-N | Amide Bond | ~1.32 - 1.34 |

| C-C | Aromatic Ring | ~1.38 - 1.40 |

| N-N | Tetrazole Ring | ~1.30 - 1.37 |

| C-N | Tetrazole Ring | ~1.32 - 1.35 |

Structure Activity Relationship Sar and Structural Optimization Studies

Role of the N-benzyl Moiety in Modulating Biological Activity

The N-benzyl group is a critical component of the N-benzyl-3-(1H-tetrazol-1-yl)benzamide scaffold, and its substitution pattern can profoundly impact biological activity. Studies on related N-benzylbenzamide derivatives have shown that both the position and the nature of substituents on the benzyl (B1604629) ring are key determinants of potency and selectivity for various biological targets. acs.org

For instance, in the context of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, an ortho-trifluoromethyl (-CF3) substitution on the benzyl ring was found to be crucial for sEH inhibitory activity and metabolic stability. acs.org The absence of a substituent at the ortho position led to a significant drop in potency, highlighting the importance of steric and electronic effects in this region for target engagement. acs.org Conversely, the introduction of sterically demanding groups at the para position of the benzyl ring has been shown to influence selectivity profiles, for example, between different PPAR subtypes. acs.org

The following table summarizes the general trends observed for substitutions on the N-benzyl moiety in related benzamide (B126) scaffolds:

| Substitution Position | Substituent Type | General Effect on Activity |

| ortho | Electron-withdrawing (e.g., -CF3) | Can enhance potency and metabolic stability. acs.org |

| para | Bulky/Lipophilic groups | May influence selectivity and potency. acs.org |

| meta | Various | Effects are target-dependent and less predictable. |

Influence of Tetrazole Ring Position and Substitution Patterns on Efficacy

The tetrazole ring is a key pharmacophoric element in many biologically active compounds, often serving as a bioisostere for a carboxylic acid group. researchgate.net Its position on the benzamide core and any substitutions on the tetrazole itself are critical for the efficacy of this compound. The acidity of the tetrazole ring (pKa ≈ 4.5-4.9) is comparable to that of a carboxylic acid, allowing it to participate in similar ionic or hydrogen bonding interactions with biological targets. cambridgemedchemconsulting.com

Substitutions directly on the tetrazole ring are also a potential avenue for optimization, although this is less common when it is intended as a carboxylic acid mimic. However, in other contexts, substituted tetrazoles have shown a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects. nih.govacgpubs.org

Impact of Benzamide Core Modifications on Pharmacological Profiles

The central benzamide core serves as the scaffold that holds the N-benzyl and tetrazolyl moieties in a specific spatial arrangement. Modifications to this core can have a significant impact on the compound's pharmacological profile by altering its conformation, electronic properties, and potential for hydrogen bonding.

In a structure-activity relationship study of bis-benzamides as inhibitors of the androgen receptor-coactivator interaction, modifications at the N- and C-termini of the benzamide structure were shown to be critical for biological activity. mdpi.comnih.gov For example, the presence of a nitro group at a specific position on a benzamide ring was found to be essential for activity. mdpi.comnih.gov This suggests that substituents on the benzamide ring of this compound could also play a crucial role. Introducing small electron-donating or electron-withdrawing groups could influence the acidity of the tetrazole or the hydrogen-bonding capability of the amide N-H.

Furthermore, the amide bond itself is a key structural feature. It is generally planar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Altering the amide bond, for instance, by N-methylation, would remove the hydrogen bond donor capability and could introduce a conformational bias, which may either enhance or diminish activity depending on the requirements of the biological target.

Bioisosteric Replacements within the this compound Scaffold

Tetrazole as a Carboxylic Acid and Amide Mimic in Benzamides

The tetrazole ring is one of the most widely recognized non-classical bioisosteres of the carboxylic acid group. beilstein-journals.org This is due to their similar pKa values and their ability to exist as anions at physiological pH, allowing them to engage in similar electrostatic interactions with biological targets. cambridgemedchemconsulting.com An advantage of using a tetrazole in place of a carboxylic acid is its enhanced metabolic stability. Carboxylic acids are often susceptible to metabolic conjugation, such as glucuronidation, which can lead to rapid clearance. Tetrazoles are generally more resistant to such metabolic pathways. researchgate.net

In the context of this compound, the tetrazole at the 3-position can be considered a bioisosteric replacement for a 3-carboxy-N-benzylbenzamide. This substitution can lead to improved pharmacokinetic properties while maintaining or even enhancing the desired biological activity. researchgate.net

While less common, the 1,5-disubstituted tetrazole ring can also act as a bioisostere for a cis-amide bond, which can be useful in peptidomimetic design. nih.gov However, in the case of the 5-substituted 1H-tetrazole present in the title compound, its primary role is as a carboxylic acid surrogate. nih.gov

The following table compares the key properties of carboxylic acid and tetrazole moieties:

| Property | Carboxylic Acid | 5-Substituted 1H-Tetrazole |

| Acidity (pKa) | ~4.0-5.0 | ~4.5-4.9 |

| Geometry | Planar | Planar |

| Hydrogen Bonding | Donor (O-H) and Acceptor (C=O) | Donor (N-H) and Acceptor (N atoms) |

| Metabolic Stability | Prone to conjugation | Generally more stable |

| Lipophilicity | Lower | Higher |

Comparative SAR with Other Heterocyclic Bioisosteres

While the tetrazole ring is a well-established carboxylic acid bioisostere, other heterocyclic groups can also serve this purpose. One such example is the tetrazolone (or tetrazol-5-one) group. google.com Matched molecular pair analysis has shown that a tetrazolone group can act as a bioisostere for a carboxylic acid, exhibiting comparable biological activity. rsc.org For instance, a tetrazolone derivative of the antihypertensive drug telmisartan (B1682998) was shown to be a potent AT1 antagonist, with activity comparable to the parent drug. rsc.org

Other heterocyclic rings that have been explored as carboxylic acid bioisosteres include hydroxamic acids, acyl sulfonamides, and various oxadiazoles. Each of these brings a unique set of physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding potential, which can be leveraged to fine-tune the pharmacological profile of a lead compound. For example, acyl sulfonamides can offer increased lipophilicity and metabolic stability compared to carboxylic acids.

The choice of a particular bioisostere depends on the specific requirements of the biological target and the desired pharmacokinetic properties. A comparative SAR study involving the replacement of the tetrazole in this compound with other acidic heterocycles could provide valuable insights for further optimization.

Exploration of Biological Activities and Molecular Interactions of N Benzyl 3 1h Tetrazol 1 Yl Benzamide Analogues

In Vitro Enzymatic and Cellular Assays for Target Engagement

The biological effects of N-benzyl-3-(1H-tetrazol-1-yl)benzamide and its derivatives have been evaluated across various enzymatic and cellular systems, demonstrating their potential as modulators of key biological targets.

Xanthine Oxidase (XO) Inhibitory Activity and Mechanism

Analogues of this compound have emerged as potent inhibitors of xanthine oxidase (XO), a crucial enzyme in purine metabolism whose overactivity is linked to hyperuricemia and gout. sigmaaldrich.comresearchgate.net Structure-activity relationship (SAR) studies have shown that the incorporation of a tetrazole moiety into the molecular structure can significantly enhance inhibitory potential. nih.gov

A series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives were designed based on a strategy to form a hydrogen bond with the Asn768 residue of the enzyme. nih.gov This structural optimization led to the identification of a promising XO inhibitor, compound 2s (N-(4-((3-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide), with an IC₅₀ value of 0.031 μM, which is a tenfold improvement over its parent compound and comparable to the drug topiroxostat (IC₅₀ = 0.021 μM). nih.gov

Similarly, another study on 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives found that these compounds exhibited significant XO inhibitory potency, with IC₅₀ values in the nanomolar to low-micromolar range. nih.gov The most potent compound from this series, 8u (2-{4-[(3-chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl}-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid), showed an IC₅₀ of 0.0288 μM, comparable to the drug febuxostat (IC₅₀ = 0.0236 μM). sigmaaldrich.comnih.gov Kinetic analysis of these potent analogues, including compounds 2s and 8u , revealed a mixed-type inhibition mechanism, suggesting they bind to both the free enzyme and the enzyme-substrate complex. sigmaaldrich.comnih.govnih.gov

| Compound | Scaffold | IC₅₀ (μM) | Inhibition Mechanism |

|---|---|---|---|

| Compound 2s | N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | 0.031 | Mixed-type |

| Compound 8u | 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | 0.0288 | Mixed-type |

| Topiroxostat (Reference) | - | 0.021 | - |

| Febuxostat (Reference) | - | 0.0236 | Mixed-type |

Anticancer Potential and Cytotoxicity in Cancer Cell Lines (e.g., K-562, UACC-62)

The N-benzylbenzamide scaffold, particularly when incorporating a tetrazole ring, has demonstrated significant anticancer activity. A study focused on the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anticancer potency. researchgate.net

Specifically, the compound N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide (compound 3d ) showed remarkable cytotoxicity against chronic myeloid leukemia (K-562) cells and melanoma (UACC-62) cells, with IC₅₀ values of 56.4 nM and 56.9 nM, respectively. researchgate.net This highlights the potent anti-leukemic and antimelanoma activity conferred by this specific structural arrangement. researchgate.net

Other related N-benzylbenzamide derivatives have also shown broad antiproliferative activities. For instance, a series of novel N-benzylbenzamide derivatives designed as tubulin polymerization inhibitors exhibited potent cytotoxicity, with IC₅₀ values ranging from 12 to 27 nM against various cancer cell lines. mdpi.com While not containing a tetrazole, these findings underscore the potential of the core N-benzylbenzamide structure in cancer therapy. Studies on other related heterocyclic structures have also shown cytotoxicity against melanoma cell lines like SK-MEL-5 and UACC-62. researchgate.net

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) |

|---|---|---|---|

| N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | K-562 | Chronic Myeloid Leukemia | 56.4 |

| UACC-62 | Melanoma | 56.9 |

Antimicrobial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

Derivatives containing tetrazole and benzamide (B126) moieties have been investigated for their antimicrobial properties. Tetrazole-based compounds are recognized for their potential as antibacterial agents. mdpi.com Research on novel imide-tetrazole hybrids revealed significant antimicrobial activity, with some compounds showing higher efficacy than the reference antibiotic, Ciprofloxacin. mdpi.com These compounds demonstrated potent activity against clinical strains of Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.8 μg/mL. mdpi.com

Furthermore, studies on various 5-substituted 1H-tetrazole derivatives, including those with benzylic groups, have been conducted against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com While some derivatives showed moderate activity on their own, a significant synergistic effect was observed when they were combined with the antibiotic trimethoprim against S. aureus and E. coli. mdpi.com O-benzyl derivatives containing an N-benzyl substitution have also shown significant inhibitory activity against Gram-positive bacteria, including S. aureus, and moderate effects against the Gram-negative bacterium P. aeruginosa. nih.gov

| Compound Class | Bacterial Strain | Observed Activity (MIC) |

|---|---|---|

| Imide-tetrazole hybrids | Staphylococcus aureus (clinical strains) | 0.8 μg/mL |

| Benzylic 1H-tetrazoles | Escherichia coli | 125-250 µg/mL |

| Benzylic 1H-tetrazoles + Trimethoprim | S. aureus & E. coli | 0.98-7.81 µg/mL (Synergistic) |

| O-benzyl derivatives with N-benzyl substitution | Staphylococcus aureus | Significant Inhibition |

| O-benzyl derivatives with N-benzyl substitution | Pseudomonas aeruginosa | Moderate Inhibition |

Modulation of Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ)

N-benzylbenzamide derivatives have been identified as a novel scaffold for designing dual-target ligands that modulate both soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net The simultaneous modulation of these two targets is a promising strategy for addressing metabolic and cardiovascular conditions like diabetes and hypertension. researchgate.net

Structure-activity relationship studies led to the development of a potent dual modulator, compound 14c , which exhibited submicromolar efficacy with an sEH IC₅₀ of 0.3 μM and a PPARγ EC₅₀ of 0.3 μM. researchgate.net Within the same study, a tetrazole-containing analogue, 4-cyano-N-(2-(trifluoromethyl)benzyl))benzamide , was synthesized as a precursor, indicating the compatibility of the tetrazole moiety with the N-benzylbenzamide scaffold for targeting sEH and PPARγ. researchgate.net The tetrazole core has also been successfully used in developing other sEH inhibitors, further suggesting its utility in this context.

Mechanistic Investigations of Biological Action

Understanding the molecular interactions between these compounds and their biological targets is key to elucidating their mechanism of action and guiding further drug design.

Ligand-Target Binding Interactions and Hydrogen Bonding Networks

Molecular modeling and kinetic studies have provided significant insights into how this compound analogues bind to their targets. In the context of xanthine oxidase inhibition, the tetrazole ring plays a critical role in ligand binding. nih.govnih.gov

Pathways of Induced Cellular Response (e.g., Apoptosis Induction)

Research into the analogues of this compound, such as other N-substituted benzamides, has shed light on their capacity to induce cellular responses, most notably apoptosis. The induction of apoptosis by these compounds appears to proceed through the mitochondrial pathway. nih.gov

Studies on the N-substituted benzamide declopramide (3CPA) have shown that it induces the release of cytochrome c into the cytosol in both the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60. nih.govresearchgate.net This event is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspase-9. nih.govresearchgate.net The activation of the caspase cascade is a central mechanism in the execution phase of apoptosis. The involvement of caspases is further supported by the finding that broad-spectrum caspase inhibitors, as well as specific caspase-9 inhibitors, can block the apoptotic process initiated by these benzamide analogues and improve cell viability. nih.govresearchgate.net Conversely, a caspase-8 inhibitor showed less of an effect, suggesting a primary role for the mitochondrial pathway over the death receptor pathway. nih.govresearchgate.net

Further evidence supporting the mitochondrial pathway comes from experiments involving the anti-apoptotic protein Bcl-2. Overexpression of Bcl-2 in 70Z/3 cells was found to inhibit the apoptosis induced by declopramide. nih.govresearchgate.net Bcl-2 functions by preventing the release of cytochrome c from the mitochondria, thereby halting the downstream activation of caspases.

An interesting aspect of the cellular response to these N-substituted benzamides is its independence from the tumor suppressor protein p53. nih.gov While p53 was induced in 70Z/3 cells following treatment with declopramide, the apoptotic mechanism was also observed in p53-deficient HL60 cells, indicating that the p53 signaling pathway is not essential for the induction of apoptosis by these compounds. nih.govresearchgate.net

Prior to the onset of apoptosis, a G2/M cell cycle block is also induced by these compounds. This cell cycle arrest occurs even in the presence of broad-spectrum caspase inhibitors and in cells overexpressing Bcl-2, suggesting that it is an event that precedes and is independent of the final apoptotic cascade. nih.govresearchgate.net

Other analogues, specifically N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have been shown to modulate autophagy, a cellular process for degrading and recycling cellular components. nih.gov These compounds were found to reduce mTORC1 activity, a key negative regulator of autophagy, and increase basal autophagy. nih.gov However, they also disrupt the autophagic flux under starvation conditions, leading to an accumulation of LC3-II, a marker for autophagosomes. nih.gov This suggests a complex interaction with the autophagy machinery, potentially representing a novel mechanism of action for anticancer activity. nih.gov

The following table summarizes the key cellular responses induced by N-substituted benzamide analogues.

| Cellular Response | Key Molecular Events | Cell Lines Studied | Reference |

| Apoptosis Induction | Cytochrome c release, Caspase-9 activation | 70Z/3, HL60 | nih.govresearchgate.net |

| Cell Cycle Arrest | G2/M phase block | 70Z/3, HL60 | nih.govresearchgate.net |

| Autophagy Modulation | Reduced mTORC1 activity, Increased basal autophagy, Disrupted autophagic flux | MIA PaCa-2 | nih.gov |

Enzyme Kinetics and Type of Inhibition (e.g., Mixed-Type)

Currently, there is a lack of specific information in the public domain regarding the enzyme kinetics and the precise type of inhibition (e.g., competitive, non-competitive, mixed-type) for this compound and its direct analogues. While studies have identified their biological activities, such as the induction of apoptosis and modulation of autophagy, detailed kinetic studies on specific enzyme targets have not been extensively reported.

For instance, while some N-benzyl-3-sulfonamidopyrrolidines, a related class of compounds, were investigated for their inhibition of the FtsZ GTPase activity, the lead compound showed only modest inhibition, and more potent analogues did not target this enzyme, indicating that their primary mechanism of action lies elsewhere. nih.gov This highlights the need for further research to identify the specific molecular targets of this compound and to characterize the kinetics of these interactions to fully understand their mechanism of action.

Lead Identification and Optimization Strategies for N Benzyl 3 1h Tetrazol 1 Yl Benzamide Series

Rational Design Principles for Novel Analogues

The rational design of novel analogues of N-benzyl-3-(1H-tetrazol-1-yl)benzamide is fundamentally guided by an understanding of the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets. The core structure, consisting of a central benzamide (B126) linker connecting a benzyl (B1604629) group and a tetrazole-substituted phenyl ring, offers multiple points for chemical modification to explore and optimize these interactions.

Key areas of the scaffold that are typically targeted for modification include:

The Benzyl Group: Substitutions on the phenyl ring of the benzyl moiety can significantly influence potency and selectivity. The introduction of various substituents (e.g., halogens, alkyl groups, trifluoromethyl groups) at the ortho-, meta-, and para-positions can alter the electronic and steric properties of the molecule, leading to improved binding affinity.

The Tetrazole-Substituted Phenyl Ring: The position and nature of substituents on this ring are crucial for activity. The tetrazole ring is often employed as a bioisostere for a carboxylic acid, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles. The placement of the tetrazole at the meta-position of the benzamide is a defining feature of this series.

Structure-activity relationship studies on related N-benzylbenzamide derivatives have shown that even minor structural variations can lead to significant changes in biological activity. For instance, in a series of N-benzylbenzamides developed as dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, the introduction of sterically demanding groups on the benzyl ring was found to influence the activity profile. acs.org

The design of novel analogues often involves computational modeling techniques, such as molecular docking, to predict the binding modes of proposed structures with their target. This in silico approach helps to prioritize the synthesis of compounds with the highest likelihood of success, thereby streamlining the drug discovery process.

Iterative Cycles of Synthesis, Evaluation, and Design

The optimization of a lead compound is not a linear process but rather an iterative cycle of chemical synthesis, biological evaluation, and redesign. This cyclical approach allows for the systematic exploration of the chemical space around the initial lead and the gradual refinement of its properties.

Synthesis: The synthesis of this compound analogues typically involves standard amide bond formation reactions. For example, 3-(1H-tetrazol-1-yl)benzoic acid can be coupled with a variety of substituted benzylamines using common coupling reagents. The synthesis of the tetrazole-containing benzoic acid precursor can be achieved through a [3+2] cycloaddition reaction between a nitrile and an azide (B81097). acs.org

Evaluation: Once synthesized, the new analogues are subjected to a battery of in vitro and in vivo assays to determine their biological activity. This can include assays to measure their potency against the target of interest (e.g., IC50 or EC50 values), as well as their selectivity against other related targets. For example, in the development of benzamide and phenyltetrazole derivatives as breast cancer resistance protein (BCRP) inhibitors, newly synthesized compounds were tested for their ability to reverse multidrug resistance in cancer cell lines. nih.gov

Design: The data obtained from the biological evaluation feeds back into the design phase. SAR trends are identified, and this information is used to design the next generation of analogues. For example, if a particular substitution on the benzyl ring leads to a significant increase in potency, further modifications around that position may be explored in the subsequent cycle.

This iterative process is exemplified in the development of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides as antiproliferative agents, where preliminary SAR studies guided the synthesis of compounds with submicromolar activity. nih.gov

The following interactive table illustrates a hypothetical iterative optimization cycle for a series of this compound analogues targeting a specific kinase.

| Compound ID | R1 (Benzyl Substitution) | R2 (Benzamide Substitution) | Kinase Inhibition (IC50, nM) |

| Lead-1 | H | H | 500 |

| Analogue-1a | 4-Cl | H | 250 |

| Analogue-1b | 4-CH3 | H | 400 |

| Analogue-2a | 4-Cl | 2-F | 100 |

| Analogue-2b | 4-Cl | 3-F | 200 |

| Optimized-1 | 4-Cl | 2-F, 5-CH3 | 50 |

This is a hypothetical data table for illustrative purposes.

Strategies for Enhancing Potency and Selectivity

A primary goal of lead optimization is to enhance the potency and selectivity of the lead compound. Potency refers to the concentration of the drug required to produce a desired effect, while selectivity is the ability of the drug to interact with its intended target without affecting other targets in the body.

Strategies to Enhance Potency:

Exploiting Specific Interactions: Potency can be increased by introducing functional groups that can form specific, high-affinity interactions with the target protein, such as hydrogen bonds, ionic bonds, or hydrophobic interactions.

Conformational Restriction: Locking the molecule into a bioactive conformation through the introduction of rigid elements can reduce the entropic penalty of binding, leading to higher affinity and potency.

Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can improve potency by enhancing binding interactions or improving pharmacokinetic properties. The use of the tetrazole ring as a bioisostere for a carboxylic acid is a classic example of this strategy.

Strategies to Enhance Selectivity:

Targeting Unique Features: Selectivity can be achieved by designing compounds that exploit unique features of the target's binding site that are not present in other, off-target proteins.

Structure-Based Design: X-ray crystallography or NMR spectroscopy can provide detailed structural information about the binding of a ligand to its target. This information can be used to design modifications that enhance interactions with the target while avoiding interactions with off-targets.

Screening against a Panel of Targets: To ensure selectivity, new analogues are often screened against a panel of related and unrelated targets. Compounds that show significant off-target activity are typically deprioritized.

In a study of benzamide and phenyltetrazole derivatives, selectivity was demonstrated by the lack of a reversal effect in a cell line overexpressing P-glycoprotein, indicating that the compounds were selective inhibitors of BCRP. nih.gov

The following table presents data on the selectivity profile of a hypothetical optimized this compound analogue.

| Target | IC50 (nM) |

| Target Kinase A | 50 |

| Related Kinase B | >10,000 |

| Related Kinase C | 5,000 |

| Unrelated Target X | >20,000 |

This is a hypothetical data table for illustrative purposes.

Future Perspectives and Advanced Research Directions

Exploration of Additional Biological Targets and Therapeutic Applications

The unique chemical architecture of N-benzyl-3-(1H-tetrazol-1-yl)benzamide, particularly the presence of the tetrazole ring as a bioisostere of a carboxylic acid, opens up a wide array of possibilities for its interaction with various biological targets. beilstein-journals.orgnih.gov Derivatives of N-benzylbenzamide have already demonstrated a diverse range of pharmacological activities, including anticancer and anti-inflammatory effects, as well as potential applications in neurodegenerative diseases and metabolic syndrome. nih.govnih.govacs.org

Future research should systematically explore the activity of this compound and its analogues against a broad panel of biological targets. High-throughput screening against enzyme families such as kinases, proteases, and metabolic enzymes could uncover novel inhibitory activities. Given that some benzamide (B126) derivatives with tetrazole substituents have been investigated for their anticancer properties by acting as kinase inhibitors, this is a particularly promising avenue. ontosight.ai

Furthermore, the structural similarities to compounds with neuropharmacological effects suggest that this compound derivatives could be evaluated for their potential to modulate neurotransmitter receptors or enzymes involved in neurological pathways. Some N-benzyl benzamide derivatives have shown potential in animal models for treating cognitive impairment, indicating a possible role in addressing conditions like Alzheimer's disease. nih.gov The anti-inflammatory properties observed in related compounds also warrant investigation into their efficacy in models of inflammatory and autoimmune diseases. mdpi.com

A summary of potential therapeutic areas for this compound derivatives, based on the activities of structurally related compounds, is presented in the table below.

| Therapeutic Area | Potential Biological Targets | Rationale Based on Related Compounds |

| Oncology | Kinases, mTORC1, Autophagy-related proteins | N-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides show antiproliferative activity and modulate mTORC1 and autophagy. nih.gov Tetrazole-containing compounds are explored as anticancer agents. nih.gov |

| Neurodegenerative Diseases | Butyrylcholinesterase (BChE), enzymes in neuro-inflammatory pathways | N-benzyl benzamide derivatives act as selective BChE inhibitors, showing therapeutic effects in models of cognitive impairment. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX), inflammatory cytokines | Triazole-containing benzamides have demonstrated anti-inflammatory effects by inhibiting inflammatory mediators. nih.gov |

| Metabolic Syndrome | Soluble Epoxide Hydrolase (sEH), Peroxisome Proliferator-Activated Receptor γ (PPARγ) | N-benzylbenzamides have been identified as dual modulators of sEH and PPARγ, with potential applications in diabetes and hypertension. acs.org |

| Infectious Diseases | Microbial enzymes | Tetrazole-containing compounds have shown antimicrobial properties. |

Integration with Fragment-Based and DNA-Encoded Library Screening

The modular nature of this compound makes it and its derivatives ideal candidates for incorporation into modern drug discovery platforms like fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) technology.

In FBDD, small molecular fragments that bind to a biological target are identified and then grown or combined to create a more potent lead compound. The core scaffolds of this compound, such as the tetrazolyl-benzamide or benzyl-benzamide moieties, could serve as valuable fragments for screening against a variety of protein targets. beilstein-journals.orgresearchgate.net The tetrazole group, in particular, is a desirable fragment due to its ability to mimic a carboxylic acid and form key interactions with target proteins. nih.gov

DNA-encoded library technology allows for the synthesis and screening of massive combinatorial libraries of compounds. nih.govacs.orgnih.gov The synthesis of this compound derivatives is amenable to the types of reactions commonly used in DEL synthesis, such as amide coupling. rsc.org By creating a DEL based on the this compound scaffold and varying the substituents on both the benzyl (B1604629) and benzamide rings, researchers could rapidly screen billions of related molecules against numerous targets to identify novel hits. sigmaaldrich.com This approach would significantly accelerate the discovery of new biological activities for this class of compounds.

Development of Targeted Delivery Systems for this compound Derivatives

To enhance the therapeutic efficacy and minimize potential side effects of potent this compound derivatives, the development of targeted drug delivery systems is a critical future direction. wikipedia.orgmjpms.in These systems aim to deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure. nih.gov

One promising approach is the development of antibody-drug conjugates (ADCs), where a potent derivative of this compound is linked to an antibody that specifically recognizes a protein on the surface of target cells, such as cancer cells. This strategy would be particularly relevant if highly cytotoxic analogues are identified.

Another avenue is the encapsulation of these compounds within nanoparticles, such as liposomes or polymeric nanoparticles. researchgate.net The surface of these nanoparticles can be decorated with targeting ligands, such as antibodies, peptides, or small molecules, that bind to receptors overexpressed on diseased cells. nih.gov This approach can improve the pharmacokinetic profile of the drug and facilitate its accumulation at the target site. For neurological applications, nanoparticle-based systems could be designed to cross the blood-brain barrier, a major challenge in treating central nervous system disorders. mjpms.in

The table below outlines potential targeted delivery strategies for this compound derivatives.

| Delivery System | Targeting Strategy | Potential Therapeutic Application |

| Antibody-Drug Conjugates (ADCs) | Monoclonal antibodies against tumor-specific antigens | Cancer Therapy |

| Liposomes | Passive targeting via the Enhanced Permeability and Retention (EPR) effect; Active targeting with surface-conjugated ligands (e.g., folate, transferrin) | Cancer Therapy, Inflammatory Diseases |

| Polymeric Nanoparticles | Encapsulation for controlled release; Surface modification with peptides or aptamers for active targeting | Cancer Therapy, Neurodegenerative Diseases |

| Micelles | Self-assembly of amphiphilic block copolymers to encapsulate hydrophobic drugs | Broad applications depending on the encapsulated drug's properties |

Q & A

Q. What are the optimal synthetic routes for N-benzyl-3-(1H-tetrazol-1-yl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Amide Coupling: React 3-(1H-tetrazol-1-yl)benzoic acid with benzylamine using coupling agents like EDCI/HOBt in dichloromethane (DCM) under nitrogen .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.

Key Variables:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction extraction to remove residues.

- Temperature: Maintain 0–5°C during coupling to minimize side reactions.

- Catalysts: Use 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .

Yield Optimization Table:

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| 1 | EDCI/HOBt, DCM, RT | 60–70% | 85–90% |

| 2 | Column Chromatography | 50–55% | >95% |

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Methodological Answer:

- Spectroscopy:

- Mass Spectrometry (LC-MS): Molecular ion peak at m/z 294.3 [M+H]⁺ .

- X-ray Crystallography: Resolves planar benzamide-tetrazole conformation (if single crystals are obtainable) .

Critical Note: Use deuterated DMSO for NMR to avoid solvent interference with tetrazole protons .

Advanced Research Questions

Q. How do structural modifications of this compound impact its binding to biological targets (e.g., enzymes)?

Methodological Answer:

- Key Modifications:

- Experimental Workflow:

- Computational Screening: Use AutoDock/Vina to predict binding affinities.

- Enzyme Assays: Measure IC₅₀ against target enzymes (e.g., bacterial DNA gyrase) .

- SAR Analysis: Correlate logP values (lipophilicity) with activity .

Data Contradiction Example:

Q. How can researchers resolve discrepancies in biological activity data for this compound across assays?

Methodological Answer:

- Common Discrepancies: Variability in IC₅₀ values for antimicrobial assays.

- Root Causes:

- Assay Conditions: Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) .

- Compound Stability: Tetrazole ring degradation in aqueous buffers (pH > 7) .

- Mitigation Strategies:

Q. What computational approaches are effective in predicting the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

- Tools:

- ADMET Prediction: SwissADME for bioavailability, BBB permeability, and CYP450 interactions .

- MD Simulations: GROMACS to assess membrane permeability (logP ~2.5 suggests moderate absorption) .

- Key Parameters:

Validation: Compare in silico predictions with in vitro Caco-2 cell permeability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.